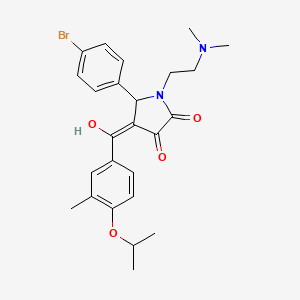![molecular formula C21H20N4OS3 B12020447 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B12020447.png)
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(1E,2E)-2-Methyl-3-phenylprop-2-en-1-ylidene]acetohydrazid ist eine komplexe organische Verbindung, die zur Klasse der Thiadiazol-Derivate gehört. Thiadiazole sind bekannt für ihre vielfältigen biologischen Aktivitäten und wurden ausgiebig auf ihre potenziellen Anwendungen in der medizinischen Chemie untersucht. Diese spezielle Verbindung weist eine einzigartige Struktur auf, die einen Thiadiazolring, eine Benzylsulfanyl-Gruppe und eine Acetohydrazid-Einheit umfasst, was sie zu einem interessanten Objekt für verschiedene wissenschaftliche Forschungsanwendungen macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(1E,2E)-2-Methyl-3-phenylprop-2-en-1-ylidene]acetohydrazid umfasst in der Regel mehrere Schritte, beginnend mit leicht verfügbaren Vorläufern. Ein gängiger Syntheseweg umfasst die folgenden Schritte:
Bildung des Thiadiazolrings: Der Thiadiazolring kann durch Reaktion von Thiosemicarbazid mit Schwefelkohlenstoff in Gegenwart einer Base synthetisiert werden, gefolgt von der Cyclisierung mit einem geeigneten Aldehyd.
Einführung der Benzylsulfanyl-Gruppe: Die Benzylsulfanyl-Gruppe kann durch Reaktion des Thiadiazol-Zwischenprodukts mit Benzylchlorid in Gegenwart einer Base eingeführt werden.
Bildung der Acetohydrazid-Einheit: Die Acetohydrazid-Einheit kann durch Reaktion des Thiadiazol-Zwischenprodukts mit Hydrazinhydrat und Essigsäureanhydrid synthetisiert werden.
Endgültige Kupplungsreaktion: Die endgültige Verbindung wird durch Kupplung des Acetohydrazid-Zwischenprodukts mit einem geeigneten Aldehyd oder Keton unter Rückflussbedingungen erhalten.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung können die Optimierung der oben genannten Synthesewege zur Verbesserung der Ausbeute und Reinheit umfassen. Dies kann die Verwendung fortschrittlicher Katalysatoren, optimierte Reaktionsbedingungen und Reinigungstechniken wie Umkristallisation und Chromatographie umfassen.
Chemische Reaktionsanalyse
Arten von Reaktionen
2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(1E,2E)-2-Methyl-3-phenylprop-2-en-1-ylidene]acetohydrazid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, um die Carbonylgruppe zu einem Alkohol zu reduzieren.
Substitution: Die Benzylsulfanyl-Gruppe kann nucleophile Substitutionsreaktionen mit verschiedenen Nucleophilen eingehen, was zur Bildung verschiedener Derivate führt.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat, Essigsäure und Wasser.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid, Ethanol und Tetrahydrofuran.
Substitution: Nucleophile wie Amine, Thiole und Halogenide in Gegenwart einer Base wie Natriumhydroxid oder Kaliumcarbonat.
Wichtigste gebildete Produkte
Oxidation: Sulfoxide und Sulfone.
Reduktion: Alkohole.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
Chemie: Die Verbindung wird als Baustein für die Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie verwendet.
Biologie: Sie hat sich als potenzielles antimikrobielles und antimykotisches Mittel gezeigt und hemmt das Wachstum verschiedener Krankheitserreger.
Medizin: Die Verbindung wird auf ihr Potenzial als Antikrebsmittel untersucht, wobei Studien ihre Fähigkeit zeigen, Apoptose in Krebszellen zu induzieren.
Industrie: Sie kann bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften wie Leitfähigkeit und Fluoreszenz eingesetzt werden.
Wirkmechanismus
Der Wirkmechanismus von 2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(1E,2E)-2-Methyl-3-phenylprop-2-en-1-ylidene]acetohydrazid beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen:
Molekulare Zielstrukturen: Die Verbindung kann mit Enzymen und Proteinen interagieren, die an zellulären Prozessen beteiligt sind, wie z. B. DNA-Synthese und -Reparatur.
Beteiligte Signalwege: Sie kann Signalwege modulieren, die mit Zellproliferation, Apoptose und Entzündung zusammenhängen, was zu ihren potenziellen therapeutischen Wirkungen führt.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Substitution: The benzylsulfanyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial and antifungal agent, inhibiting the growth of various pathogens.
Medicine: The compound is being investigated for its potential as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells.
Industry: It can be used in the development of new materials with specific properties, such as conductivity and fluorescence.
Wirkmechanismus
The mechanism of action of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins involved in cellular processes, such as DNA synthesis and repair.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, leading to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-{[5-(4-Chlorobenzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-3-Nitrophenylmethyliden]acetohydrazid
- 2-{[5-(4-Methoxybenzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-3-Phenylprop-2-en-1-ylidene]acetohydrazid
- **2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E,2E)-3-(2-Furyl)-2-propenyliden]acetohydrazid
Eigenschaften
Molekularformel |
C21H20N4OS3 |
|---|---|
Molekulargewicht |
440.6 g/mol |
IUPAC-Name |
2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C21H20N4OS3/c1-16(12-17-8-4-2-5-9-17)13-22-23-19(26)15-28-21-25-24-20(29-21)27-14-18-10-6-3-7-11-18/h2-13H,14-15H2,1H3,(H,23,26)/b16-12+,22-13+ |
InChI-Schlüssel |
NRYISFLPAPONHG-WWHPCQJGSA-N |
Isomerische SMILES |
C/C(=C\C1=CC=CC=C1)/C=N/NC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3 |
Kanonische SMILES |
CC(=CC1=CC=CC=C1)C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2Z)-2-[4-(allyloxy)-3-methoxybenzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12020377.png)
![(5Z)-5-[[2-(3,5-dimethylpiperidin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12020384.png)
![1-[2-(Diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12020386.png)
![2-({4-(2-Bromophenyl)-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B12020390.png)
![Methyl 4-[2-chloro-7-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidin-6-YL]benzoate](/img/structure/B12020394.png)



![N-[4-(acetylamino)phenyl]-2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12020428.png)

![(5Z)-3-cyclohexyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12020439.png)
